4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide
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Overview
Description
4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide is a heterocyclic organic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds, including antimicrobial, antifungal, and antitumor agents .
Preparation Methods
The synthesis of 4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide typically involves the reaction of tert-butylamine with 2,3-dimethyl-1,3-thiazolium iodide under specific conditions. The reaction is carried out in an organic solvent such as acetonitrile, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as an antitumor agent.
Industry: It is used in the development of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting enzymes or interfering with cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-tert-Butyl-2,3-dimethyl-1,3-thiazol-3-ium iodide include other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
What sets this compound apart is its unique combination of tert-butyl and dimethyl groups, which may confer distinct chemical and biological properties.
Properties
CAS No. |
62642-80-2 |
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Molecular Formula |
C9H16INS |
Molecular Weight |
297.20 g/mol |
IUPAC Name |
4-tert-butyl-2,3-dimethyl-1,3-thiazol-3-ium;iodide |
InChI |
InChI=1S/C9H16NS.HI/c1-7-10(5)8(6-11-7)9(2,3)4;/h6H,1-5H3;1H/q+1;/p-1 |
InChI Key |
FXQOLQOXCROUHF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C(=CS1)C(C)(C)C)C.[I-] |
Origin of Product |
United States |
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